REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH:4]1[C:9]([OH:11])=[O:10].Cl.[CH2:13](N1CCC(C)C(C(O)=O)C1)[CH3:14].C([O-])(O)=O.[Na+].[NH4+].[OH-]>CC(O)=O.CCO.C(Cl)(Cl)Cl>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH:4]1[C:9]([O:11][CH2:13][CH3:14])=[O:10] |f:0.1,2.3,4.5,6.7|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1C(CNCC1)C(=O)O
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Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
racemic ethyl 4-methylpiperidine-3-carboxylic acid hydrochloride
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N1CC(C(CC1)C)C(=O)O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged with HCl (gas) for about 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was fitted with a balloon
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
concd in vacuo to provide a thick syrup
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with CHCl3 (1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CNCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |